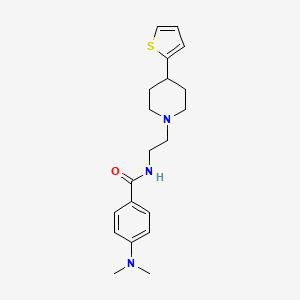

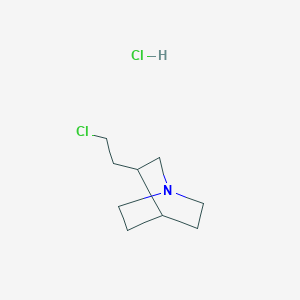

![molecular formula C10H15BrN2O B2444700 1-[(5-溴呋喃-2-基)甲基]-4-甲基哌嗪 CAS No. 414881-72-4](/img/structure/B2444700.png)

1-[(5-溴呋喃-2-基)甲基]-4-甲基哌嗪

描述

1-[(5-Bromofuran-2-yl)methyl]-4-methylpiperazine, also known as BFMPP, is a chemical compound that has been widely used in scientific research. BFMPP belongs to the class of piperazines and is a potent agonist of the serotonin receptor 5-HT1A. The compound has been used in various studies to investigate the role of serotonin in the central nervous system and to develop new drugs for the treatment of various disorders.

科学研究应用

中枢神经系统药剂:

- 吡啶苯并噁唑嗪和吡啶苯并噻嗪衍生物(包括具有4-甲基哌嗪结构的那些)已被研究其作为中枢神经系统药剂的潜力。它们对多巴胺、血清素和胆碱能受体表现出不同的亲和力,并在行为模型中表现出抗焦虑样和抗精神病样活性(Liégeois 等人,1994 年)。

神经化学研究:

- 具有 4-甲基哌嗪结构的化合物已在神经化学研究中评估了它们对小鼠学习和记忆重建的影响,显示出增强认知功能的有希望的结果(张红英,2012 年)。

H1 抗组胺药剂:

- 具有 4-甲基哌嗪成分的新型喹唑啉-4-(3H)-酮已被合成并评估其体内 H1 抗组胺活性。这些化合物(包括 OT5)对豚鼠组胺诱发的支气管痉挛表现出显着的保护作用,表明它们作为新类 H1 抗组胺药剂的潜力(Alagarsamy & Parthiban,2013 年)。

DNA 结合和荧光染色:

- Hoechst 33258,一种具有 4-甲基哌嗪结构的化合物,以其与双链 B-DNA 小沟的强结合力而闻名,并被广泛用作荧光 DNA 染料。它的衍生物在细胞生物学、放射防护和作为拓扑异构酶抑制剂中得到应用(Issar & Kakkar,2013 年)。

血清素能系统调节:

- 包括具有 4-甲基哌嗪结构的化合物在内的几种化合物已被合成并评估了它们对血清素能系统的影响,显示出具有潜在抗精神病和抗抑郁特性的特征(Malinka & Rutkowska,1997 年;Dekeyne 等人,2012 年)。

属性

IUPAC Name |

1-[(5-bromofuran-2-yl)methyl]-4-methylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2O/c1-12-4-6-13(7-5-12)8-9-2-3-10(11)14-9/h2-3H,4-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPPWVPXURIZMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

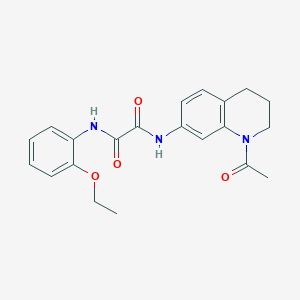

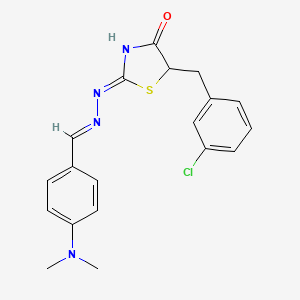

![N-(3-cyanothiolan-3-yl)-1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B2444619.png)

dimethylsilane](/img/structure/B2444621.png)

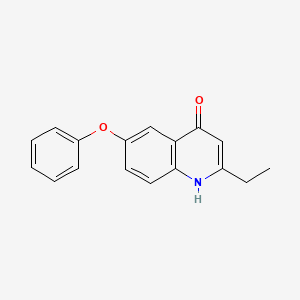

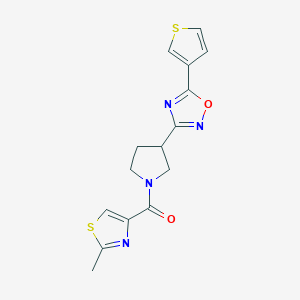

![(E)-[(4-ethoxyphenyl)methylidene]amino 4-methylbenzoate](/img/structure/B2444627.png)

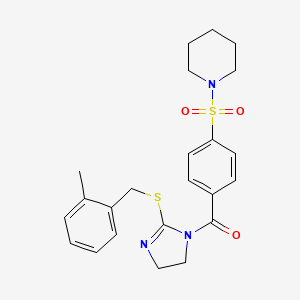

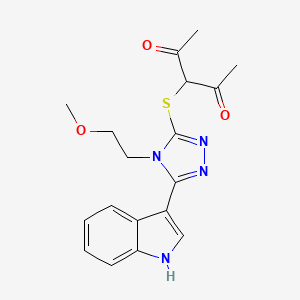

![2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2444638.png)

![N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)cyclopropanecarboxamide](/img/structure/B2444639.png)